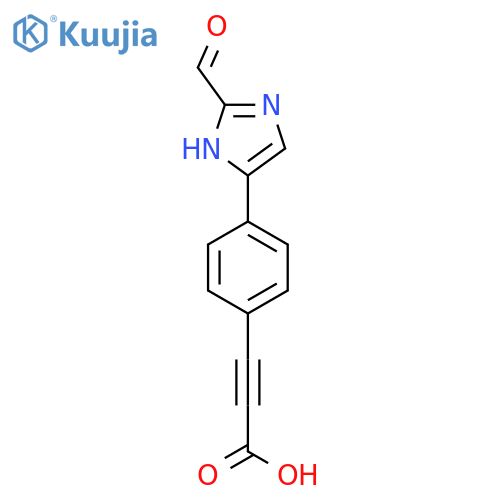Cas no 2172179-97-2 (3-4-(2-formyl-1H-imidazol-5-yl)phenylprop-2-ynoic acid)

2172179-97-2 structure
商品名:3-4-(2-formyl-1H-imidazol-5-yl)phenylprop-2-ynoic acid
3-4-(2-formyl-1H-imidazol-5-yl)phenylprop-2-ynoic acid 化学的及び物理的性質
名前と識別子
-
- 3-4-(2-formyl-1H-imidazol-5-yl)phenylprop-2-ynoic acid
- EN300-1585667
- 2172179-97-2
- 3-[4-(2-formyl-1H-imidazol-5-yl)phenyl]prop-2-ynoic acid
-
- インチ: 1S/C13H8N2O3/c16-8-12-14-7-11(15-12)10-4-1-9(2-5-10)3-6-13(17)18/h1-2,4-5,7-8H,(H,14,15)(H,17,18)
- InChIKey: AWYUICIMRPRCAP-UHFFFAOYSA-N
- ほほえんだ: O=CC1=NC=C(C2C=CC(C#CC(=O)O)=CC=2)N1
計算された属性
- せいみつぶんしりょう: 240.05349212g/mol
- どういたいしつりょう: 240.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 388
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 83Ų
3-4-(2-formyl-1H-imidazol-5-yl)phenylprop-2-ynoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1585667-2.5g |
3-[4-(2-formyl-1H-imidazol-5-yl)phenyl]prop-2-ynoic acid |
2172179-97-2 | 2.5g |
$3051.0 | 2023-06-04 | ||
| Enamine | EN300-1585667-500mg |
3-[4-(2-formyl-1H-imidazol-5-yl)phenyl]prop-2-ynoic acid |
2172179-97-2 | 500mg |
$1069.0 | 2023-09-24 | ||
| Enamine | EN300-1585667-1000mg |
3-[4-(2-formyl-1H-imidazol-5-yl)phenyl]prop-2-ynoic acid |
2172179-97-2 | 1000mg |
$1113.0 | 2023-09-24 | ||
| Enamine | EN300-1585667-2500mg |
3-[4-(2-formyl-1H-imidazol-5-yl)phenyl]prop-2-ynoic acid |
2172179-97-2 | 2500mg |
$2185.0 | 2023-09-24 | ||
| Enamine | EN300-1585667-0.25g |
3-[4-(2-formyl-1H-imidazol-5-yl)phenyl]prop-2-ynoic acid |
2172179-97-2 | 0.25g |
$1432.0 | 2023-06-04 | ||
| Enamine | EN300-1585667-0.1g |
3-[4-(2-formyl-1H-imidazol-5-yl)phenyl]prop-2-ynoic acid |
2172179-97-2 | 0.1g |
$1371.0 | 2023-06-04 | ||
| Enamine | EN300-1585667-5.0g |
3-[4-(2-formyl-1H-imidazol-5-yl)phenyl]prop-2-ynoic acid |
2172179-97-2 | 5g |
$4517.0 | 2023-06-04 | ||
| Enamine | EN300-1585667-0.05g |
3-[4-(2-formyl-1H-imidazol-5-yl)phenyl]prop-2-ynoic acid |
2172179-97-2 | 0.05g |
$1308.0 | 2023-06-04 | ||
| Enamine | EN300-1585667-10000mg |
3-[4-(2-formyl-1H-imidazol-5-yl)phenyl]prop-2-ynoic acid |
2172179-97-2 | 10000mg |
$4791.0 | 2023-09-24 | ||
| Enamine | EN300-1585667-50mg |
3-[4-(2-formyl-1H-imidazol-5-yl)phenyl]prop-2-ynoic acid |
2172179-97-2 | 50mg |
$935.0 | 2023-09-24 |
3-4-(2-formyl-1H-imidazol-5-yl)phenylprop-2-ynoic acid 関連文献
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
2172179-97-2 (3-4-(2-formyl-1H-imidazol-5-yl)phenylprop-2-ynoic acid) 関連製品
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
